

LDN193189 Tetrahydrochloride: A Technical Guide for Stem Cell Differentiation

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Compound of Interest

Compound Name: LDN193189 Tetrahydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **LDN193189 Tetrahydrochloride**, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the molecule's mechanism of action, presents its applications in stem cell differentiation with quantitative data, and offers detailed experimental protocols for its use in research settings.

Introduction

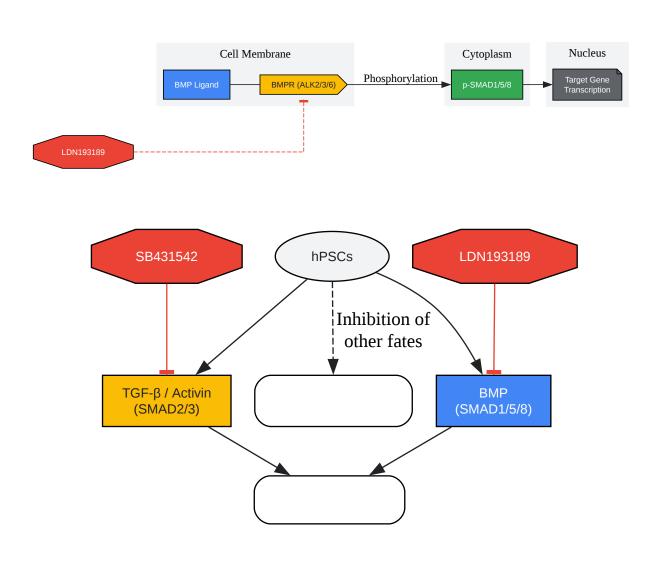
LDN193189 is a highly potent and selective small molecule inhibitor of BMP signaling.[1][2][3] As a derivative of Dorsomorphin, LDN193189 offers greater specificity and is typically used at concentrations 100-fold lower than its parent compound.[1][4][5] Its primary application in stem cell biology is to direct the differentiation of pluripotent stem cells (PSCs), most notably towards neural lineages, by blocking signaling pathways that promote alternative cell fates.[1][4][6][7] The tetrahydrochloride salt form is commonly used to enhance solubility for cell culture applications.[8]

Mechanism of Action

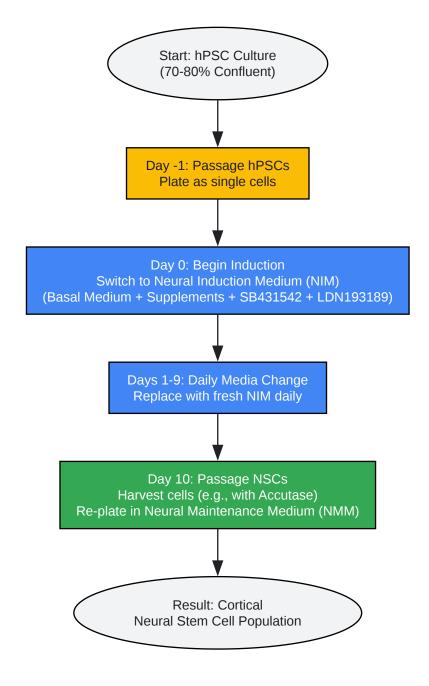
LDN193189 exerts its function by inhibiting the kinase activity of BMP type I receptors. This blockade prevents the downstream phosphorylation and activation of SMAD proteins, which are key transcription factors in the canonical BMP pathway.



Key Inhibitory Targets: LDN193189 selectively inhibits the Activin receptor-like kinase (ALK) family of type I receptors. It potently targets ALK1, ALK2, ALK3, and ALK6, while having minimal effect on TGF-β receptors like ALK4, ALK5, and ALK7.[2][8][9] This specificity makes it a precise tool for dissecting BMP-specific signaling events. The inhibition of these receptors prevents the phosphorylation of the canonical downstream effectors SMAD1, SMAD5, and SMAD8.[2][8][9][10] In addition to the canonical SMAD pathway, LDN193189 has been shown to inhibit BMP-induced non-SMAD pathways, including the p38 MAPK and Akt signaling cascades.[10][11]







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Foundational & Exploratory





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